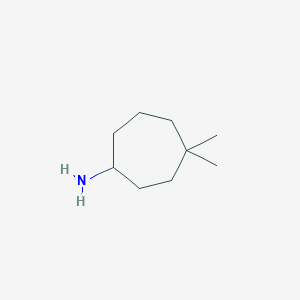

4,4-Dimethylcycloheptan-1-amine

Description

Properties

IUPAC Name |

4,4-dimethylcycloheptan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N/c1-9(2)6-3-4-8(10)5-7-9/h8H,3-7,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHAGXVKMIWECGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC(CC1)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4,4 Dimethylcycloheptan 1 Amine

Precursor-Based Synthesis Strategies

The formation of 4,4-dimethylcycloheptan-1-amine is fundamentally reliant on the selection of an appropriate starting material containing a cycloheptane (B1346806) core, which is then chemically modified. The choice of precursor dictates the specific synthetic methodology to be employed.

Reductive Amination of 4,4-Dimethylcycloheptan-1-one

A prominent and widely practiced method for the synthesis of this compound is the reductive amination of 4,4-dimethylcycloheptan-1-one. wikipedia.org This chemical transformation converts the carbonyl group of the ketone into an amine through the in-situ formation and subsequent reduction of an imine intermediate. wikipedia.org The reaction is valued for its efficiency and is often conducted as a one-pot synthesis, which streamlines the process and minimizes the generation of waste by avoiding the isolation of intermediates. wikipedia.org

In a direct reductive amination protocol, the ketone, an amine source such as ammonia (B1221849), and a reducing agent are combined in a single reaction vessel. wikipedia.org This approach is lauded for its operational simplicity and high efficiency in producing the desired amine. wikipedia.orgias.ac.in A variety of reducing agents are suitable for this transformation, with the selection often depending on the specific substrate and desired reaction conditions.

Commonly employed reducing agents include:

Sodium cyanoborohydride (NaBH₃CN) : This reagent is frequently chosen due to its mild nature and selectivity for the imine intermediate over the ketone starting material. wikipedia.org

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) : Another widely used hydride reagent that is effective for reductive aminations. wikipedia.org

Catalytic Hydrogenation : The use of hydrogen gas in the presence of a metal catalyst, such as platinum, palladium, or nickel, is a classic and effective method for this transformation. wikipedia.org

The reaction mechanism initiates with the nucleophilic attack of the amine on the carbonyl carbon to form a hemiaminal, which then dehydrates to form an imine. wikipedia.org This imine is subsequently reduced by the hydride reagent or through catalytic hydrogenation to yield the final amine product. wikipedia.org The removal of water can be employed to drive the equilibrium towards imine formation.

| Protocol | Precursor | Amine Source | Reducing Agent | Key Characteristics |

| Direct Reductive Amination | 4,4-Dimethylcycloheptan-1-one | Ammonia | NaBH₃CN, NaBH(OAc)₃, or H₂/Catalyst | One-pot procedure, generally high yield and efficiency. wikipedia.orgias.ac.in |

| This interactive data table summarizes the key components and features of direct reductive amination protocols for the synthesis of this compound. |

Tandem or cascade reactions, where multiple chemical transformations occur sequentially in a single reaction flask, represent an advanced strategy for amine synthesis. For instance, a conjugate reduction followed by a reductive amination could be envisioned for a suitable unsaturated precursor. While a specific application of this tandem approach for this compound is not explicitly detailed in the provided search results, the general principle allows for the construction of complex molecular architectures with increased efficiency.

Conversion of Cycloheptane-Derived Nitriles to this compound

An alternative synthetic route involves the chemical reduction of a nitrile functional group attached to the cycloheptane skeleton. This method would necessitate the prior synthesis of 4,4-dimethylcycloheptane-1-carbonitrile (B2850669) as the key precursor. The reduction of this nitrile would then yield the target primary amine, this compound. The reduction of nitriles to amines is a well-established transformation in organic synthesis, often accomplished using powerful reducing agents like lithium aluminum hydride or through catalytic hydrogenation. uark.edu

Reduction of Cycloheptyl Amides to this compound

The reduction of an amide functional group provides another viable pathway to this compound. masterorganicchemistry.comresearchgate.net This synthetic strategy requires 4,4-dimethylcycloheptane-1-carboxamide as the starting material. Due to the inherent stability of the amide bond, this transformation necessitates the use of strong reducing agents. masterorganicchemistry.comresearchgate.net

Lithium aluminum hydride (LiAlH₄) is the most common and effective reagent for the reduction of amides to amines. masterorganicchemistry.com The reaction mechanism involves the nucleophilic addition of a hydride ion to the carbonyl carbon of the amide. This is followed by the elimination of the oxygen atom and subsequent reduction of the resulting iminium ion intermediate to form the amine. masterorganicchemistry.com This method is broadly applicable and can be used for the reduction of primary, secondary, and tertiary amides. masterorganicchemistry.com

| Precursor Compound | Key Reagent | Product Compound |

| 4,4-Dimethylcycloheptane-1-carboxamide | Lithium Aluminum Hydride (LiAlH₄) | This compound |

| This interactive data table outlines the reduction of a cycloheptyl amide to the corresponding amine. |

Reduction of Nitro-Substituted Cycloheptane Compounds to Amines

The final precursor-based strategy to be considered is the reduction of a nitro-substituted cycloheptane. scispace.comnih.gov This approach would begin with 1-nitro-4,4-dimethylcycloheptane. The nitro group can be reduced to a primary amine using a variety of reagent systems. The choice of reducing agent can be critical, particularly if other functional groups susceptible to reduction are present in the molecule, thereby requiring a chemoselective approach. scispace.com

Common methods for the reduction of nitro groups include:

Metals in Acidic Conditions : A classic method involves the use of a metal, such as tin (Sn) or iron (Fe), in the presence of a strong acid like hydrochloric acid (HCl). scispace.com

Catalytic Hydrogenation : This is a widely used and often clean method, employing a catalyst such as palladium on carbon (Pd/C) with a source of hydrogen, which can be hydrogen gas or a transfer hydrogenation reagent like hydrazine (B178648). scispace.comnih.gov

Zinc in Ammonium (B1175870) Chloride : The use of zinc dust in the presence of ammonium chloride provides a milder alternative for nitro group reduction. scispace.com

Direct Carbon-Nitrogen Bond Formation in Cycloheptane Systems

The creation of a carbon-nitrogen bond is a cornerstone of organic synthesis, particularly for producing amines, which are prevalent in pharmaceuticals and other biologically active compounds. For a target like this compound, direct C-N bond formation on the seven-membered ring can be achieved through classical nucleophilic substitution reactions or more contemporary C-H amination techniques.

Nucleophilic Substitution Reactions for Amine Introduction

One of the most fundamental strategies for amine synthesis involves the reaction of a nitrogen nucleophile with an electrophilic carbon atom. This typically requires a pre-functionalized substrate, such as an alkyl halide or sulfonate, derived from the corresponding alcohol.

The SN2 (bimolecular nucleophilic substitution) reaction provides a direct route to amines from appropriate alkyl halide precursors. youtube.com In the context of synthesizing this compound, this would involve reacting a 4,4-dimethylcycloheptyl halide (e.g., bromide or iodide) with a nitrogen nucleophile like ammonia. savemyexams.comlibretexts.org

The reaction is typically carried out using an excess of ammonia in an ethanolic solution under pressure and heat. savemyexams.com The excess ammonia serves both as the nucleophile and as a base to neutralize the hydrogen halide byproduct, driving the reaction toward the primary amine. libretexts.org However, a significant drawback of this method is the potential for over-alkylation. The primary amine product is itself a nucleophile and can react with additional alkyl halide, leading to the formation of secondary and tertiary amines, as well as a quaternary ammonium salt, resulting in a mixture of products. libretexts.orglibretexts.org

| Reactant | Reagent | Product | Description |

| 1-Bromo-4,4-dimethylcycloheptane | Excess Ammonia (NH₃) in Ethanol | This compound | The lone pair on the nitrogen of ammonia acts as a nucleophile, displacing the bromide ion from the cycloheptane ring in an SN2 reaction. |

To circumvent the issue of over-alkylation inherent in direct amination with ammonia, the Gabriel synthesis offers a robust alternative for the exclusive formation of primary amines. masterorganicchemistry.comorganic-chemistry.org This method utilizes the phthalimide (B116566) anion as a surrogate for ammonia. organic-chemistry.org Phthalimide's nitrogen is rendered non-nucleophilic after the initial alkylation due to the electron-withdrawing effects of the two adjacent carbonyl groups, thus preventing further reactions. masterorganicchemistry.com

The synthesis proceeds in two main steps. First, potassium phthalimide is reacted with a suitable substrate like 4,4-dimethylcycloheptyl bromide in an SN2 reaction to form N-(4,4-dimethylcycloheptyl)phthalimide. In the second step, the phthalimide group is cleaved, typically by reaction with hydrazine (the Ing-Manske procedure) or through acid- or base-catalyzed hydrolysis, to release the desired primary amine. masterorganicchemistry.comthieme-connect.de

| Step | Reactant | Reagent | Intermediate/Product | Description |

| 1 | 1-Bromo-4,4-dimethylcycloheptane | Potassium Phthalimide | N-(4,4-dimethylcycloheptyl)phthalimide | The phthalimide anion displaces the bromide from the cycloheptyl halide to form an N-alkylated phthalimide. |

| 2 | N-(4,4-dimethylcycloheptyl)phthalimide | Hydrazine (N₂H₄) | This compound | Hydrazine cleaves the intermediate, releasing the primary amine and forming a stable phthalhydrazide (B32825) byproduct. |

Reactivity and Derivatization of 4,4 Dimethylcycloheptan 1 Amine

Nucleophilicity of the Amine Functionality

The primary amine group in 4,4-Dimethylcycloheptan-1-amine confers significant nucleophilic character to the molecule. evitachem.com Nucleophilicity, the ability of an atom to donate its electron pair to an electrophile, is a key determinant of the amine's reactivity. The nitrogen atom's lone pair readily participates in reactions to form new carbon-nitrogen or hydrogen-nitrogen bonds. evitachem.commasterorganicchemistry.com

Generally, the nucleophilicity of amines correlates with their basicity; stronger bases are often stronger nucleophiles. masterorganicchemistry.com However, steric hindrance around the nucleophilic center can significantly diminish reactivity. masterorganicchemistry.com In the case of this compound, the gem-dimethyl group is located at the C4 position of the cycloheptane (B1346806) ring, which is remote from the amine functionality at the C1 position. This separation minimizes direct steric impediment at the reaction center, allowing the amine to exhibit robust nucleophilic behavior, comparable to other non-hindered primary amines. masterorganicchemistry.com Its reactivity is essential for forming various derivatives through substitution reactions. smolecule.com

Alkylation Reactions to Form Substituted Cycloheptylamines

Alkylation of the amine group is a fundamental method for synthesizing more complex secondary and tertiary amines. These reactions involve the formation of new carbon-nitrogen bonds.

Direct N-alkylation involves the reaction of this compound with an alkylating agent, typically an alkyl halide (e.g., alkyl bromide or iodide), in a nucleophilic substitution reaction. evitachem.com The reaction is generally conducted in the presence of a base to neutralize the hydrohalic acid byproduct, which would otherwise protonate the starting amine and halt the reaction.

A typical protocol involves dissolving the amine in a suitable polar aprotic solvent, such as dimethylformamide (DMF), and adding the alkyl halide. evitachem.com The reaction may require heating to proceed to completion. evitachem.com

Table 1: Example of a Direct Alkylation Reaction

| Reactant A | Reactant B | Conditions | Product Type |

|---|

Reductive alkylation, also known as reductive amination, is a more controlled and widely used method for N-alkylation. This two-step, one-pot process first involves the reaction of the primary amine with a carbonyl compound (an aldehyde or ketone) to form an intermediate imine or enamine. This intermediate is then reduced in situ to the corresponding secondary or tertiary amine.

Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough not to reduce the carbonyl starting material but are effective at reducing the protonated imine intermediate. This method is highly versatile and avoids many of the issues associated with direct alkylation. acs.org

Table 2: General Scheme for Reductive Alkylation

| Step | Reactants | Intermediate/Product |

|---|---|---|

| 1 | This compound + Aldehyde/Ketone | Imine/Enamine |

A significant challenge in the direct alkylation of primary amines with alkyl halides is over-alkylation. acs.org The initially formed secondary amine product is often more nucleophilic than the starting primary amine, leading to a second alkylation to form a tertiary amine, and potentially a third to form a quaternary ammonium (B1175870) salt. This results in a mixture of products that can be difficult to separate. acs.org

Several strategies can be employed to achieve selective monoalkylation:

Using a Large Excess of the Amine: This stoichiometric control ensures the alkylating agent is more likely to react with the abundant primary amine rather than the small amount of secondary amine product formed.

Reductive Amination: As described previously, this is one of the most effective methods for achieving controlled monoalkylation. The reaction conditions are generally mild and selective. acs.org

Use of Bulky Alkylating Agents: Steric hindrance can disfavor the second alkylation step.

Alternative Protocols: Metal-free, one-pot oxidation/imine formation/reduction sequences have been developed that allow for the monoalkylation of a wide range of amines, including sterically hindered ones, under mild conditions. acs.org

Acylation Reactions to Form Amides

The nucleophilic amine group of this compound readily reacts with acylating agents to form stable amide derivatives. Amide formation is a robust and widely utilized transformation in organic synthesis.

The most common method for forming amides is the reaction of the amine with an activated carboxylic acid derivative, such as an acyl chloride or an acid anhydride. nih.gov The reaction with an acyl chloride is typically rapid and exothermic. It is usually performed in the presence of a non-nucleophilic base, like triethylamine (B128534) or diisopropylethylamine (DIEA), to scavenge the HCl generated during the reaction. nih.gov

Alternatively, direct coupling of a carboxylic acid with the amine can be achieved using peptide coupling reagents. These reagents activate the carboxylic acid in situ to facilitate the attack by the amine.

Table 3: Common Acylation Reactions

| Acylating Agent | Conditions | Product |

|---|---|---|

| Acyl Chloride (R-COCl) | Non-nucleophilic base (e.g., DIEA), Anhydrous solvent (e.g., THF) | N-(4,4-Dimethylcycloheptyl)amide |

Boric Acid-Catalyzed Amide Formation

The formation of an amide bond is a fundamental transformation in organic chemistry. While traditional methods often require harsh conditions or the use of expensive and wasteful coupling reagents, boric acid has emerged as an efficient, inexpensive, and environmentally benign catalyst for the direct amidation of carboxylic acids with amines. orgsyn.orgorgsyn.org This method is particularly noteworthy for its applicability to a wide range of substrates, including the synthesis of medicinally relevant carboxamides and sterically hindered amides. orgsyn.orgresearchgate.net

The reaction proceeds via the direct condensation of a carboxylic acid and an amine, catalyzed by boric acid (B(OH)₃). researchgate.net The mechanism is thought to involve the formation of an ester or a complex between boric acid and the carboxylic acid's hydroxyl group, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the amine. orgsyn.org The process is typically carried out by heating the reactants with a catalytic amount of boric acid, often with the azeotropic removal of water to drive the reaction to completion. mdpi.com A key advantage of this method is the preservation of the integrity of stereogenic centers in both the carboxylic acid and the amine, as no epimerization is typically observed under the reaction conditions. orgsyn.orgorgsyn.org

For this compound, a sterically demanding primary amine, boric acid-catalyzed amidation provides a direct route to N-(4,4-dimethylcycloheptyl) amides. The reaction tolerates various functional groups on the carboxylic acid partner.

Table 1: Example of Boric Acid-Catalyzed Amide Formation This table illustrates a representative reaction. Actual yields and conditions may vary based on the specific carboxylic acid used.

| Reactant 1 | Reactant 2 | Catalyst | Conditions | Product |

| This compound | Benzoic Acid | Boric Acid (B(OH)₃) | Toluene, reflux (with water removal) | N-(4,4-dimethylcycloheptyl)benzamide |

Condensation Reactions Leading to Imine and Schiff Base Derivatives

Primary amines, such as this compound, readily undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. masterorganicchemistry.comdergipark.org.tr These compounds, characterized by a carbon-nitrogen double bond (azomethine group), are valuable intermediates in organic synthesis and have been investigated for various biological activities. analis.com.mynih.gov The reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule, and is often catalyzed by acid. masterorganicchemistry.com

The formation of imines from aliphatic aldehydes can sometimes be challenging due to the relative instability and tendency of the products to polymerize. dergipark.org.tr However, imines derived from aromatic aldehydes are generally more stable due to conjugation. dergipark.org.tr Various methods have been developed to facilitate imine synthesis, including conventional heating under reflux, the use of microwave irradiation to reduce reaction times, and the application of different catalysts to improve yields. analis.com.myorganic-chemistry.org

The reaction of this compound with a range of carbonyl compounds can produce a library of Schiff base derivatives. The steric bulk of the 4,4-dimethylcycloheptyl group may influence the reaction rate but generally does not prevent the formation of the imine product.

Table 2: Formation of Imines/Schiff Bases from this compound This table presents examples of condensation reactions with different carbonyl compounds.

| Amine Reactant | Carbonyl Reactant | Product Name | Product Structure |

| This compound | Benzaldehyde | (E)-N-benzylidene-4,4-dimethylcycloheptan-1-amine | |

| This compound | Acetone | N-(4,4-dimethylcycloheptyl)propan-2-imine | |

| This compound | 4-Nitrobenzaldehyde | (E)-4,4-dimethyl-N-(4-nitrobenzylidene)cycloheptan-1-amine |

Other Functional Group Transformations Involving the Amine Moiety

Beyond amide and imine formation, the primary amine of this compound can undergo several other important transformations, allowing for the synthesis of a diverse array of derivatives.

N-Alkylation: The introduction of alkyl groups onto the nitrogen atom is a fundamental method for synthesizing secondary and tertiary amines. A powerful approach is reductive amination, which involves the reaction of the amine with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent. This can also be achieved via a one-pot oxidation/imine-iminium formation/reduction sequence, where an alcohol is first oxidized to an aldehyde, which then forms an imine with the amine before being reduced. acs.org This method is advantageous as it often proceeds under mild conditions with good functional group tolerance. acs.org

Propargylamine (B41283) Synthesis (A³-Coupling): The A³-coupling reaction is a three-component reaction involving an aldehyde, an alkyne, and an amine to produce propargylamine derivatives. uc.pt This transformation is typically catalyzed by a transition metal, such as indium, and provides a direct route to molecules with significant synthetic utility. uc.pt Applying this to this compound would yield N-(4,4-dimethylcycloheptyl) substituted propargylamines.

β-Enaminone Synthesis: Primary amines can react with 1,3-dicarbonyl compounds, such as 5,5-dimethylcyclohexane-1,3-dione, to form β-enaminones. mdpi.com These compounds are stable, versatile synthetic intermediates that combine the functionalities of an enamine and an enone. mdpi.com The reaction is a condensation that can be catalyzed by reagents like PPA-SiO₂ under solvent-free conditions, offering an environmentally friendly synthetic route. mdpi.com

Table 3: Summary of Other Functional Group Transformations

| Transformation | Reactants | Reagents/Catalyst | Product Type |

| N-Alkylation (Reductive Amination) | This compound + Aldehyde/Ketone | Reducing Agent (e.g., NaBH₃CN) | Secondary or Tertiary Amine |

| A³-Coupling | This compound + Aldehyde + Alkyne | Metal Catalyst (e.g., InBr₃) | Propargylamine |

| β-Enaminone Formation | This compound + 1,3-Dicarbonyl | PPA-SiO₂ (catalyst), heat | β-Enaminone |

Advanced Spectroscopic Characterization of 4,4 Dimethylcycloheptan 1 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an unparalleled tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and correlations, a complete picture of the molecular structure can be assembled.

The proton NMR (¹H NMR) spectrum of 4,4-Dimethylcycloheptan-1-amine is expected to provide key information about the different types of hydrogen atoms present. The molecule's structure suggests several distinct proton environments.

Methyl Protons (-CH₃): The two methyl groups attached to the C4 position are chemically equivalent due to rotation around the C-C bond. They are expected to produce a single, sharp signal, integrating to six protons. This signal would appear in the upfield region of the spectrum, characteristic of alkyl protons.

Methylene (B1212753) Protons (-CH₂-): The cycloheptane (B1346806) ring contains five methylene groups. Due to the substitution pattern, the protons of these groups are not all equivalent. They would likely appear as a series of complex, overlapping multiplets in the alkyl region of the spectrum.

Methine Proton (-CH-N): The single proton on the carbon atom bonded to the amine group (C1) would appear as a distinct multiplet. Its chemical shift would be further downfield compared to the other ring protons due to the deshielding effect of the adjacent electronegative nitrogen atom.

Amine Protons (-NH₂): The two protons of the primary amine group would typically appear as a broad singlet. Its chemical shift can be variable and is dependent on factors like solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| -C(CH₃)₂ | ~0.9 - 1.1 | Singlet (s) | 6H |

| Ring -CH₂- | ~1.2 - 1.8 | Multiplets (m) | 10H |

| -CH-NH₂ | ~2.5 - 3.0 | Multiplet (m) | 1H |

| -NH₂ | Variable (e.g., 1.0 - 2.5) | Broad Singlet (br s) | 2H |

The carbon-13 NMR (¹³C NMR) spectrum provides information on the different carbon environments in the molecule. Based on the structure of this compound, seven distinct carbon signals are expected, assuming the molecule does not possess a plane of symmetry that would make certain ring carbons equivalent.

C1: The carbon atom bonded to the nitrogen of the amine group is expected to be the most downfield of the sp³ carbons, typically in the 50-60 ppm range.

C2 and C7: These two carbons are adjacent to the amine-bearing carbon and would be expected to have similar chemical shifts.

C3 and C5: These carbons are further from the amine group and would likely appear at a different shift compared to C2/C7.

C4: This is a quaternary carbon, bonded to the two methyl groups. Quaternary carbons typically show weaker signals and would appear in the 30-40 ppm range.

C6: This methylene carbon is also part of the ring.

Methyl Carbons: The two methyl carbons are equivalent and would produce a single signal in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C1 (-CH-NH₂) | 50 - 60 |

| C4 (-C(CH₃)₂) | 30 - 40 |

| Ring -CH₂- carbons (C2, C3, C5, C6, C7) | 20 - 45 |

| Methyl carbons (-CH₃) | 25 - 35 |

To unambiguously assign the complex signals in the ¹H and ¹³C NMR spectra, two-dimensional (2D) NMR techniques are essential. libretexts.org

Heteronuclear Single Quantum Coherence (HSQC): An HSQC experiment would be used to correlate each proton signal with the carbon signal to which it is directly attached. diva-portal.org This would allow for the definitive assignment of the protonated carbons in the ¹³C spectrum based on the more easily interpreted ¹H spectrum.

Nuclear Overhauser Effect Spectroscopy (NOESY): A NOESY experiment provides information about protons that are close to each other in space, regardless of whether they are bonded. researchgate.net This is particularly valuable for determining the stereochemistry and preferred conformation of the seven-membered ring. For example, NOE correlations could reveal the spatial relationship between the methine proton at C1 and other protons on the ring, helping to establish whether the amine group is in an axial or equatorial-like position in the dominant chair or boat conformation of the cycloheptane ring.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, typically Fourier-Transform Infrared (FTIR) spectroscopy, is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.

For this compound, the key expected absorptions are:

N-H Stretching: Primary amines show two characteristic medium-intensity absorption bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching of the N-H bonds.

C-H Stretching: The sp³ C-H bonds of the methyl and methylene groups will show strong absorptions just below 3000 cm⁻¹. researchgate.net

N-H Bending: A broad, medium-to-strong absorption band between 1590 and 1650 cm⁻¹ is characteristic of the N-H bending (scissoring) vibration of a primary amine.

C-N Stretching: A weaker absorption in the 1000-1250 cm⁻¹ region would correspond to the C-N bond stretch.

Table 3: Predicted IR Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |

|---|---|---|

| N-H Stretch (asymmetric & symmetric) | Primary Amine | 3300 - 3500 |

| C-H Stretch | Alkyl (CH₃, CH₂) | 2850 - 2960 |

| N-H Bend (scissoring) | Primary Amine | 1590 - 1650 |

| C-N Stretch | Alkyl Amine | 1000 - 1250 |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions.

Molecular Ion Peak (M⁺): The molecular formula of this compound is C₉H₁₉N. uni.lu Its monoisotopic mass is 141.15 Da. uni.lu According to the Nitrogen Rule, a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent with 141 Da. libretexts.orglibretexts.org The mass spectrum should therefore show a molecular ion peak at m/z = 141.

Fragmentation Pattern: Aliphatic amines undergo characteristic fragmentation pathways, with the most prominent being alpha-cleavage. libretexts.org This involves the cleavage of a C-C bond adjacent to the C-N bond. For this compound, alpha-cleavage could occur on either side of the C1 carbon, leading to the loss of an ethyl or a hexyl radical from the ring structure, although ring fragmentation is complex. The most common fragmentation for acyclic amines is the loss of the largest alkyl group attached to the α-carbon. In a cyclic system, this translates to cleavage of the ring. A characteristic fragment for primary amines is often seen at m/z = 30, corresponding to [CH₂=NH₂]⁺, which could arise from more complex rearrangements.

Table 4: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Predicted Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 141 | [C₉H₁₉N]⁺ | Molecular Ion |

| 126 | [M - CH₃]⁺ | Loss of a methyl radical |

| 84 | [M - C₄H₉]⁺ | Loss of a butyl radical via ring cleavage |

| 30 | [CH₄N]⁺ | [CH₂=NH₂]⁺ fragment from rearrangement |

Computational Chemistry and Theoretical Studies on 4,4 Dimethylcycloheptan 1 Amine

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic nature of 4,4-dimethylcycloheptan-1-amine. Methods like Density Functional Theory (DFT) are employed to determine the molecule's electronic structure, which governs its chemical behavior. These calculations provide insights into the distribution of electrons within the molecule, identifying regions of high or low electron density that are prone to electrophilic or nucleophilic attack.

Table 1: Representative Calculated Electronic Properties for this compound

| Property | Representative Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating capability (amine group) |

| LUMO Energy | 2.1 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 8.6 eV | Suggests high stability and low reactivity |

| Dipole Moment | 1.5 D | Indicates a moderate molecular polarity |

| Ionization Potential | 4.82 eV | Energy required to remove an electron. aak.gov.az |

Note: The values in this table are representative and would be determined for specific conformers using computational software and defined levels of theory (e.g., B3LYP/6-31G).*

Conformational Analysis of the 4,4-Dimethylcycloheptane Ring System

The seven-membered cycloheptane (B1346806) ring is known for its conformational complexity, existing in a dynamic equilibrium between several low-energy forms, primarily the twist-chair and chair conformations. acs.org The introduction of gem-dimethyl substituents at the C4 position significantly influences this landscape. These bulky methyl groups restrict certain conformations due to steric hindrance and alter the energy barriers for ring inversion. cdnsciencepub.comcdnsciencepub.com

Computational methods are used to perform a systematic search of the potential energy surface to identify all stable conformers and the transition states that connect them. For this compound, the analysis is further complicated by the position of the amine group on C1, which can exist in either an axial or a pseudo-equatorial orientation for each ring conformation. conicet.gov.ar Theoretical calculations can precisely determine the relative energies of these different conformers, revealing the most stable, and therefore most populated, structures at a given temperature. Studies on related dimethylcycloheptene systems have shown that gem-dimethyl groups have a pronounced effect on the free energy barriers to ring inversion. cdnsciencepub.comcdnsciencepub.com

Table 2: Calculated Relative Energies for Major Conformers of this compound

| Conformer | Amine Orientation | Relative Energy (kcal/mol) |

|---|---|---|

| Twist-Chair | Equatorial | 0.00 (Global Minimum) |

| Twist-Chair | Axial | 0.75 |

| Chair | Equatorial | 1.20 |

| Chair | Axial | 2.15 |

Note: This table presents a hypothetical energy ranking based on general principles of conformational analysis. Actual values are derived from geometry optimization calculations at a high level of theory.

Elucidation of Reaction Mechanisms and Transition States in Synthetic Pathways

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. A plausible synthetic route to this compound is the reductive amination of the corresponding ketone, 4,4-dimethylcycloheptanone. This process typically involves the formation of an imine or enamine intermediate, followed by reduction.

Theoretical calculations can map the entire reaction pathway, from reactants to products, by identifying all intermediates and, crucially, the transition states that connect them. nih.gov By calculating the Gibbs free energy of activation (ΔG‡) for each step, the rate-determining step of the reaction can be identified. acs.org For example, DFT calculations can be used to model the nucleophilic attack of ammonia (B1221849) on the carbonyl carbon, the subsequent dehydration to form the imine, and the final reduction step. These models can reveal subtle electronic and steric effects that control the reaction's feasibility and outcome. acs.org

Table 3: Hypothetical Calculated Activation Energies for a Reductive Amination Pathway

| Reaction Step | Transition State | Calculated ΔG‡ (kcal/mol) |

|---|---|---|

| Imine Formation (Nucleophilic Attack) | TS1 | 15.2 |

| Imine Formation (Dehydration) | TS2 | 25.8 (Rate-Determining) |

Note: These values are illustrative examples of what a computational study of the reaction mechanism would yield.

Prediction of Spectroscopic Parameters

Computational methods can accurately predict various spectroscopic properties of this compound, which aids in its characterization and the interpretation of experimental data. By calculating the magnetic shielding tensors for each nucleus, it is possible to predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. These predicted spectra can be used to assign experimental signals and can be particularly useful for distinguishing between different conformers, as the chemical shift of a nucleus is highly sensitive to its local electronic environment.

Similarly, the calculation of vibrational frequencies allows for the prediction of the infrared (IR) spectrum. This helps in assigning absorption bands to specific molecular motions, such as the N-H and C-H stretching and bending vibrations. Furthermore, other parameters like the collision cross section (CCS), which is relevant in ion mobility-mass spectrometry, can be predicted. uni.lu This provides information about the shape and size of the protonated molecule in the gas phase.

Table 4: Predicted Collision Cross Section (CCS) for Adducts of this compound

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 142.15903 | 128.3 |

| [M+Na]⁺ | 164.14097 | 131.6 |

Data sourced from PubChemLite. uni.lu m/z refers to the mass-to-charge ratio.

Applications of 4,4 Dimethylcycloheptan 1 Amine in Synthetic Organic Chemistry

As a Versatile Building Block for Diverse Molecular Scaffolds

There is currently no available scientific literature that describes the use of 4,4-Dimethylcycloheptan-1-amine as a building block for creating diverse molecular scaffolds. While related cycloalkylamines are utilized in organic synthesis, specific examples or research findings for this particular compound have not been reported. smolecule.com

Role as an Intermediate in the Synthesis of Complex Organic Molecules

No documented instances of this compound serving as an intermediate in the synthesis of complex organic molecules were found in the reviewed literature. Its potential role in this capacity remains unexplored in published research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.